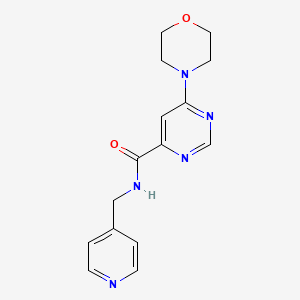

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

6-morpholin-4-yl-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(17-10-12-1-3-16-4-2-12)13-9-14(19-11-18-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECDVLRRWZRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is stirred and refluxed to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and potentially alter its biological activity.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can result in the formation of different functionalized compounds .

Aplicaciones Científicas De Investigación

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Cancer Research: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the mitotic kinase Mps1, which plays a crucial role in cell division.

Biological Studies: It is used in biological studies to investigate the mechanisms of cell cycle regulation and mitosis.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves the inhibition of the mitotic kinase Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. By inhibiting Mps1, the compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-6-morpholinopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit antiproliferative activity against cancer cells.

Phenylpyridine-carboxamide derivatives: These compounds also contain a pyrimidine scaffold and have shown moderate cytotoxicity against various cancer cell lines.

Uniqueness

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific inhibition of the mitotic kinase Mps1, which distinguishes it from other pyrimidine derivatives that may target different molecular pathways. Additionally, its combination of a morpholine ring and a pyridine moiety contributes to its distinct chemical and biological properties.

Actividad Biológica

6-Morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a morpholino group and a pyridine moiety, which contribute to its unique biological properties. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Research indicates that 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide exhibits several mechanisms of action, particularly in cancer research:

- Inhibition of Kinases : The compound has been noted for its ability to inhibit mitotic kinases such as Mps1, which plays a crucial role in cell division and cancer progression. This inhibition can disrupt the cell cycle, leading to apoptosis in cancer cells .

- Molecular Docking Studies : Molecular docking simulations have shown favorable interactions with key residues in target proteins, indicating potential neuroprotective effects and selectivity towards specific kinases involved in cancer signaling pathways.

Biological Activity Overview

The biological activity of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has been evaluated through various studies:

Case Studies

Several case studies have explored the efficacy of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide:

- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduced proliferation in breast and lung cancer cell lines by inducing apoptosis through kinase inhibition.

- Neuroprotection : A study highlighted its potential neuroprotective effects by showing improved outcomes in models of neurodegeneration, attributed to its interaction with ATF4 and NF-kB pathways.

- Antimicrobial Evaluation : Although primarily focused on anticancer activity, related compounds have exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Morpholine Substitution | Enhances selectivity for kinase targets. |

| Pyridine Moiety | Improves binding affinity to target proteins. |

| Carboxamide Group | Influences solubility and bioavailability. |

Research indicates that variations in these groups can lead to compounds with improved potency and selectivity for specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Palladium-catalyzed coupling for introducing aryl groups (e.g., Suzuki-Miyaura coupling for pyridine derivatives) .

- Microwave-assisted synthesis to enhance reaction efficiency and reduce time .

- Condensation reactions between pyrimidine-4-carboxylic acid derivatives and pyridin-4-ylmethylamine .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR shifts, focusing on morpholine (δ 3.6–3.8 ppm) and pyridine (δ 8.5–8.7 ppm) protons .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS expected m/z ~330 for [M+H]) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar solvents (DMSO, DMF) due to carboxamide and morpholine groups; poorly soluble in water .

- Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged exposure to light or acidic/basic conditions. Store at -20°C in desiccated form for long-term stability .

Q. How can researchers design initial biological screening assays for this compound?

- Protocol :

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via dose-response curves .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Approach :

- Substitution at Pyridine and Morpholine Moieties : Introduce electron-withdrawing groups (e.g., -F, -CF) to enhance binding affinity to hydrophobic enzyme pockets .

- Scaffold Hopping : Replace pyrimidine with triazine or pyrazine cores to evaluate bioactivity shifts .

- Validation : Pair computational docking (AutoDock Vina) with in vitro assays to correlate structural modifications with activity .

Q. How can target identification be systematically approached for this compound?

- Methods :

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to isolate binding proteins .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. What experimental designs mitigate contradictions in biological activity data across studies?

- Solutions :

- Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (48–72 hours) .

- Orthogonal Validation : Confirm hits with alternative assays (e.g., Western blot for protein expression alongside cytotoxicity data) .

Q. How can in vivo pharmacokinetic (PK) and toxicity studies be optimized for this compound?

- Protocol :

- PK Studies : Administer intravenously (1–5 mg/kg) in rodent models; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .

- Toxicity Screening : Perform acute toxicity tests (OECD Guideline 423) with histopathology on liver and kidney tissues .

- Challenges : Address low oral bioavailability via nanoformulation (e.g., liposomal encapsulation) .

Q. What computational tools are recommended for predicting metabolic pathways and off-target effects?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.